N-(6-methylpyridin-3-yl)acetamide
Description
Significance and Research Context of Pyridine-Amide Derivatives
Pyridine-amide derivatives represent a significant class of compounds in pharmaceutical research due to their diverse pharmacological activities. nih.govresearchgate.net The pyridine (B92270) moiety can be readily substituted at various positions, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. rsc.org The amide group, a common feature in peptides and proteins, provides a site for hydrogen bonding, which is crucial for molecular recognition and binding to enzymes and receptors. rsc.org
The versatility of the pyridine-amide scaffold has led to its incorporation into a wide range of therapeutic agents. Research has demonstrated the potential of these derivatives in various areas, including as antifungal agents, kinase inhibitors for cancer therapy, and treatments for neurodegenerative diseases. nih.govresearchgate.net The ability to synthesize a large library of analogues by modifying both the pyridine and amide components allows for extensive structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in the drug discovery process. researchgate.net
Overview of Scholarly Research Trajectories Involving the N-(6-methylpyridin-3-yl)acetamide Scaffold
The this compound scaffold, in particular, has been a subject of interest in several research endeavors. Its structure, featuring a methyl group on the pyridine ring, provides an additional point for modification and can influence the compound's steric and electronic properties.
One notable area of research involves the use of this compound and its derivatives as intermediates in the synthesis of more complex molecules. For instance, it is a key component in the synthesis of certain kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The development of potent and selective kinase inhibitors is a major focus of modern drug discovery, and the this compound scaffold provides a valuable starting point for the design of such inhibitors.
Furthermore, derivatives of this scaffold have been investigated for their potential as anti-inflammatory agents. For example, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a compound synthesized from a derivative of this compound, is an intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used to treat arthritis and pain. google.com
The exploration of this compound and its analogues continues to be an active area of research, with scientists investigating its potential in various therapeutic areas and developing new synthetic methodologies to access novel derivatives. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
N-(6-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-8(5-9-6)10-7(2)11/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDAHNDUHQQQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299337 | |
| Record name | N-(6-Methyl-3-pyridinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29958-15-4 | |
| Record name | N-(6-Methyl-3-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29958-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Methyl-3-pyridinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For N-(6-methylpyridin-3-yl)acetamide, both ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity and arrangement of atoms.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns (doublets, doublets of doublets) revealing their coupling relationships and positions on the ring. The methyl group attached to the pyridine ring would present as a singlet in the aliphatic region, likely around 2.5 ppm. The acetyl methyl group would also be a singlet, expected to be slightly more upfield, around 2.2 ppm. The amide proton (N-H) would appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the acetamide (B32628) group would be the most downfield signal, typically in the range of 168-172 ppm. The aromatic carbons of the pyridine ring would resonate in the 120-150 ppm region. The methyl carbons attached to the pyridine ring and the acetyl group would appear in the upfield region, generally between 15 and 25 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | ~8.4 (d) | ~145 |
| Pyridine-H4 | ~7.9 (dd) | ~135 |
| Pyridine-H5 | ~7.2 (d) | ~123 |
| Pyridine-CH₃ | ~2.5 (s) | ~24 |
| Amide-NH | Variable (br s) | - |
| Acetyl-C=O | - | ~169 |
| Acetyl-CH₃ | ~2.2 (s) | ~24 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry Techniques for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₈H₁₀N₂O), which is 150.18 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. Fragmentation patterns observed in the mass spectrum would offer further structural evidence. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, leading to fragments corresponding to the acetyl group and the 6-methylpyridin-3-amino moiety.
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment | m/z (Mass-to-Charge Ratio) | Possible Structure |
| [M]⁺ | 150 | Intact Molecule |
| [M - CH₃CO]⁺ | 107 | 6-methylpyridin-3-amine cation |
| [CH₃CO]⁺ | 43 | Acetyl cation |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom in the molecule, as well as the packing of molecules in the crystal lattice.
This technique would confirm the planarity of the pyridine ring and the acetamide group. It would also provide accurate bond lengths and angles, offering insights into the electronic nature of the bonds. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen or the pyridine nitrogen of a neighboring molecule. Such interactions are crucial in understanding the solid-state properties of the compound.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.
A strong absorption band corresponding to the C=O stretching vibration of the amide group would be expected in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp peak around 3250-3350 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic ring would be observed around 2850-3100 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Characteristic Infrared Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3250-3350 | Amide |
| C-H Stretch (Aromatic) | 3000-3100 | Pyridine Ring |
| C-H Stretch (Aliphatic) | 2850-2970 | Methyl Groups |
| C=O Stretch | 1650-1690 | Amide I |
| N-H Bend | 1510-1570 | Amide II |
| C=C, C=N Stretch | 1400-1600 | Pyridine Ring |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering precise predictions of molecular properties. For N-(6-methylpyridin-3-yl)acetamide, these calculations elucidate its geometry, electronic characteristics, and reactive behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or higher, are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. nih.govnih.govmdpi.com This optimization yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation.
The analysis of the electronic structure provides a map of electron distribution, highlighting how electrons are shared between atoms. This is essential for understanding the molecule's stability and chemical nature. mdpi.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com
A small HOMO-LUMO gap indicates that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, calculating this gap helps predict its reactivity in various chemical reactions. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the likely sites for electron donation and acceptance, respectively. researchgate.net
Table 1: Insights from Frontier Molecular Orbital Analysis
| Parameter | Significance |
|---|---|
| HOMO Energy | Correlates with the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Correlates with the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Indicates chemical reactivity, polarizability, and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. mdpi.comnih.gov It is used to predict the sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different potential values.
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net
Blue regions indicate positive electrostatic potential, which is electron-poor, and are favorable sites for nucleophilic attack. researchgate.net
Green regions represent neutral or zero potential.
For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the pyridine (B92270) nitrogen, identifying them as key sites for interaction with electrophiles or for forming hydrogen bonds.
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net For this compound, key rotations would occur around the C-N bond of the acetamide (B32628) group and the bond connecting the acetamide group to the pyridine ring.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used primarily in drug discovery and materials science to predict how a molecule (a ligand) binds to a specific target, such as a protein or enzyme receptor. nih.gov
In a typical docking study involving this compound, a 3D model of the molecule would be generated and computationally placed into the active site of a biological target. nih.gov The simulation then calculates the most favorable binding pose and estimates the binding affinity (e.g., in kcal/mol). These studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov Such insights are invaluable for understanding potential biological activity and for designing more potent and selective molecules. nih.gov
Ligand-Protein Interaction Prediction
Predicting the interaction between a small molecule (ligand) and a protein is a cornerstone of computational drug design. nih.gov Molecular docking is a primary technique used for this purpose, simulating the binding of a ligand to a protein's active site to predict its preferred orientation and binding affinity. researchgate.net This method is crucial for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net
In the context of acetamide derivatives, molecular docking studies have been extensively used to identify potential biological targets and elucidate binding modes. For instance, computational studies on N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (a complex acetamide derivative) involved docking with orexin (B13118510) receptors to confirm its potential biological effects. physchemres.org Such studies analyze the binding patterns, including hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.
The process typically involves:
Preparation of the Protein and Ligand: Obtaining the 3D structures of the target protein (often from a repository like the Protein Data Bank) and the ligand. The ligand structure, such as that of this compound, is optimized for the lowest energy conformation.
Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the binding site of the protein, and various conformations are explored to find the most stable binding pose. researchgate.net
Analysis of Results: The output includes a binding affinity score (often in kcal/mol) and the specific interactions (e.g., hydrogen bonds, van der Waals forces) with amino acid residues.
Studies on related acetamide-containing compounds have successfully used these methods to predict interactions with targets like carbonic anhydrase and the Rho6 protein, demonstrating the utility of this approach in identifying promising therapeutic candidates. researchgate.netsemanticscholar.org These computational predictions provide a foundational hypothesis that can be tested and validated through experimental assays.
Table 1: Examples of Ligand-Protein Interaction Studies for Acetamide Derivatives
| Ligand | Target Protein | Key Interactions/Findings |
| N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide | Orexin Receptors | Established a binding pattern to confirm potential biological effects. physchemres.org |
| Synthesized acetamide derivatives | Carbonic Anhydrase | Examined binding affinities and interactions within the active site. researchgate.net |
| Thiazole-linked heterocycles | Rho6 Protein | Showed good docking scores with acceptable binding interactions. semanticscholar.org |
| Flavonoid acetamide derivatives | Various proteins | Modification with acetamide groups shown to improve bioavailability. rsc.org |
Rational Design and Optimization of Derivatives
Rational design utilizes the structural information gained from ligand-protein interaction studies to guide the modification of a lead compound, aiming to enhance its desired properties, such as binding affinity, selectivity, or pharmacokinetic profile. mdpi.com By understanding how a molecule like this compound fits into a target's binding pocket, chemists can make targeted modifications.
For example, if a docking study reveals an unoccupied hydrophobic pocket near the methyl group on the pyridine ring, a rational design approach might involve synthesizing derivatives where the methyl group is replaced by larger alkyl groups to better fill that pocket, potentially increasing binding affinity. Similarly, if a hydrogen bond is predicted to be crucial for binding, the acetamide group could be modified to optimize this interaction.
A study on imidazo[2,1-b]thiazole-based acetamides illustrates this process effectively. Starting from a virtual screening hit, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, researchers designed and synthesized a series of new derivatives. mdpi.com Modifications were made to different parts of the molecule, and the resulting compounds were tested for their cytotoxic activity. This iterative cycle of design, synthesis, and testing is a hallmark of rational drug discovery. mdpi.com
Another example is the development of flavonoid acetamide derivatives, where the modification of natural flavonoids with acetamide groups was shown to significantly improve their bioavailability, a critical factor for a drug's effectiveness. rsc.org These computational and synthetic efforts highlight how understanding molecular interactions at a theoretical level can lead to the creation of superior molecules.
Table 2: Strategies for Rational Design of Acetamide Derivatives
| Original Compound Scaffold | Design Strategy | Desired Outcome |
| Imidazo[2,1-b]thiazole acetamide | Optimization of a virtual screening hit by synthesizing novel derivatives. mdpi.com | Enhanced cytotoxic activity against cancer cell lines. mdpi.com |
| Flavonoid | Sequential modification of hydroxyl groups into acetamide moieties. rsc.org | Improved bioavailability and favorable ADMET properties. rsc.org |
| Bicyclo(aryl methyl)benzamides | Systematic in silico study to guide modifications. mdpi.com | Potent GlyT1 inhibitors for potential treatment of schizophrenia. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com By identifying the key physicochemical properties or structural features (known as descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds. researchgate.net This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. jocpr.com
The development of a QSAR model typically involves these steps:
Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. For this compound, this would involve a series of its analogs.
Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, topological, and hydrophobic properties) are calculated for each compound in the series.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with biological activity. mdpi.comnih.gov
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. mdpi.com
For example, a QSAR study on diaryl urea (B33335) derivatives, which share a similar structural motif with acetamides, identified that size, degree of branching, aromaticity, and polarizability were key factors affecting their inhibitory activity against the B-RAF enzyme. nih.gov In another study on thiazolidine-4-one derivatives, descriptors related to polarizability, electronegativity, and surface area were found to be positively correlated with antitubercular activity. nih.gov
These models provide valuable insights into the mechanism of action and guide the design of new derivatives. For instance, if a QSAR model for a series of this compound analogs indicates that a higher value for a specific electrostatic descriptor on the pyridine ring increases activity, new derivatives can be designed to enhance this property.
Table 3: Key Parameters in QSAR Models for Related Compound Classes
| Compound Class | Statistical Method | Key Descriptors Influencing Activity |
| Diaryl Urea Derivatives | Multiple Linear Regression (MLR), PLS-LS-SVM | Size, degree of branching, aromaticity, polarizability. nih.gov |
| GlyT1 Inhibitors | Multiple Linear Regression (MLR) | Constitutional, thermodynamic, and physicochemical descriptors. mdpi.com |
| Thiazolidine-4-one Derivatives | Multiple Linear Regression (MLR) | MLFER_S (polarizability), GATSe2 (electronegativity), SHal (surface area), SpMAD_Dzs (negatively correlated). nih.gov |
Biological Activity and Mechanistic Investigations Preclinical Focus
Anticancer and Cytotoxic Potential
The pyridine (B92270) ring is a key structural component in many approved and investigational anticancer agents.
Derivatives containing the N-(pyridin-3-yl)acetamide scaffold have been a subject of interest in oncology research. A Structure-Activity Relationship (SAR) analysis of a derivative of N-(pyridin-3-yl)acetamide highlighted its interaction with PIM-1 kinase, a protein kinase implicated in various cancers, including leukemia and prostate cancer nih.gov. Furthermore, more complex molecules incorporating a pyridin-3-yl moiety, such as 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives, have been evaluated as potential anticancer agents through the inhibition of the PI3K/Akt signaling pathway justia.com. However, specific cytotoxic data for N-(6-methylpyridin-3-yl)acetamide against common cancer cell lines such as the colon adenocarcinoma line HT-29, the chronic myelogenous leukemia line K562, or the gastric cancer line MKN45, is not documented in the available literature.
Anti-inflammatory Properties
The structural core of this compound is related to compounds with known anti-inflammatory activity. A patent for the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone identifies this molecule, which shares the 6-methylpyridin-3-yl core, as an important intermediate for producing COX-2 inhibitors, a major class of anti-inflammatory drugs nih.gov. Additionally, studies on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, a related pyridinol-acetamide analogue, have shown it to be effective in animal models of colitis by inhibiting inflammatory pathways mediated by TNF-α and IL-6 researchgate.netmdpi.com. These findings suggest that the pyridyl-acetamide scaffold is a promising area for the development of novel anti-inflammatory agents, though the specific properties of this compound have not been reported.
Antiviral Activity
The search for novel antiviral agents has led to the investigation of a wide range of heterocyclic compounds.
The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV. It has become a prime target for the development of antiviral therapeutics. In the effort to develop non-covalent inhibitors, research has shown that pyridyl groups can serve as effective P1 replacements that bind to the S1 subpocket of the enzyme. A structure-based optimization campaign identified a 3-methyl pyridyl derivative as a potent inhibitor of the SARS-CoV-2 main protease, with an IC50 value of 85 nM. This demonstrates that the substituted pyridyl moiety, a core component of this compound, is a key pharmacophore for engaging this critical viral target. While this points to the potential of this chemical family, direct inhibitory data for this compound against SARS-CoV 3CL Protease is not currently available.
Antimalarial Activity (e.g., Targeting PfATP4 in Plasmodium falciparum)
The N-acetamide scaffold, which includes structures related to this compound, has been identified as a potential source for novel antimalarial agents. Research into this chemical class has focused on its ability to target PfATP4, a P-type ATPase located on the plasma membrane of the Plasmodium falciparum parasite. nih.gov This protein is essential for the parasite's survival as it maintains cytosolic Na+ homeostasis by exporting Na+ ions while importing H+ ions. nih.gov As there are no close orthologs of PfATP4 in mammals, it is considered an attractive drug target. nih.gov
While direct studies on this compound were not prominent, a structurally related N-acetamide indole (B1671886), N-(2-Chlorophenyl)-2-(6-(6-methylpyridin-3-yl)-1H-indol-1-yl)acetamide , has been synthesized and investigated. nih.gov This highlights the relevance of the (6-methylpyridin-3-yl)acetamide moiety in the design of compounds targeting P. falciparum. The broader class of N-acetamide indoles has been explored for its structure-activity relationship (SAR) against the parasite, with a focus on improving potency and metabolic stability. nih.gov
Investigation of Enzyme and Receptor Modulation
The (6-methylpyridin-3-yl)acetamide core structure is a key component in various molecules designed to modulate the activity of specific enzymes and receptors.
The (6-methylpyridin-3-yl)amino moiety is a recognized pharmacophore in the development of selective kinase inhibitors. Research has demonstrated its incorporation into compounds designed to target specific kinases with high affinity and selectivity.
One study focused on creating highly selective type II kinase inhibitors by attaching chiral peptidomimetic scaffolds to a core structure. semanticscholar.org This work led to the development of a potent inhibitor of Lck (Lymphocyte-specific protein tyrosine kinase), a member of the Src family of kinases. semanticscholar.org The synthesis involved a key intermediate, 4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzoic acid . nih.govsemanticscholar.org The resulting compound, 7a , demonstrated potent inhibition of Lck with an IC50 of 23.0 nM and exhibited high selectivity over other Src family kinases. semanticscholar.org
In a separate line of research, the N-(6-methylpyridin-3-yl)benzamide scaffold was utilized to develop potent and isoform-selective inhibitors for JNK3 (c-Jun N-terminal kinase 3). acs.org Medicinal chemistry efforts led to the discovery of several compounds with high selectivity for JNK3 over JNK1 and the closely related kinase p38α . acs.org For example, one of the synthesized aminopyrazole derivatives showed significant potency against JNK3 while displaying much weaker inhibition of p38α, indicating high selectivity. acs.org
| Compound Class | Target Kinase | Reported Activity (IC50) | Source |
|---|---|---|---|
| Peptidomimetic Pyrimidopyrimidine | Lck | 23.0 nM | semanticscholar.org |
| Aminopyrazole Benzamide | JNK3 | Potent inhibition (specific values for lead compounds in low nM range) | acs.org |
| Aminopyrazole Benzamide | p38α | High selectivity; much weaker inhibition compared to JNK3 | acs.org |
Corticotropin-releasing factor (CRF) and its primary receptor, CRF1, are central to the regulation of the body's stress response. google.comacsmedchem.org Antagonists of the CRF1 receptor are investigated for their potential in treating stress-related disorders like anxiety and depression. acsmedchem.orgevitachem.com While pyridine-based structures are common in medicinal chemistry and have been used in the development of CRF1 antagonists, a direct investigation of this compound as a CRF1 antagonist has not been reported in the reviewed scientific literature. evitachem.com
The Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in immune functions, particularly in the differentiation of Th17 cells. It is a target for the treatment of autoimmune diseases. Based on a review of available literature, there is no published research specifically investigating this compound or its close structural analogues for activity as RORγ modulators.
Influence on Cellular Processes (e.g., Signal Transduction, Gene Expression)
Compounds incorporating the this compound scaffold have been shown to influence key cellular processes, primarily through the mechanism of kinase inhibition.
The selective Lck inhibitor 7a , which contains the (6-methylpyridin-3-yl)amino group, was shown to affect Lck activation within the Jurkat cell line, a human T lymphocyte cell line used to study T cell signaling. semanticscholar.org This demonstrates an influence on intracellular signal transduction pathways critical for T cell function. semanticscholar.org
Furthermore, JNK3 inhibitors derived from the N-(6-methylpyridin-3-yl)benzamide scaffold demonstrated protective effects in cellular models of neurodegeneration. acs.org These compounds were potent in protecting SH-SY5Y neuroblastoma cells from 6-hydroxydopamine (6-OHDA)-induced mitochondrial membrane depolarization and subsequent cell death. acs.org This suggests an influence on cellular pathways related to oxidative stress response and mitochondrial integrity. acs.org
In Vivo Efficacy in Animal Models (Non-Human)
The preclinical in vivo efficacy of compounds structurally related to this compound has been evaluated in non-human animal models.
In the context of antimalarial research, an N-acetamide indole analogue, WJM664 , was tested in a Plasmodium berghei mouse model. nih.gov The compound exhibited low efficacy in this model, a result that was attributed to species differentiation in the target protein, ATP4, as well as moderate systemic exposure of the compound. nih.gov This finding indicates that while the chemical class shows promise in vitro, further optimization is required to achieve significant in vivo efficacy in animal models of malaria. nih.gov
Role As a Key Synthetic Intermediate in Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
The fundamental structure of N-(6-methylpyridin-3-yl)acetamide, which is derived from 3-amino-6-methylpyridine, makes it an inherent precursor for a range of heterocyclic systems. The amino functionality, protected as an acetamide (B32628), can be unveiled to participate in cyclization reactions. The synthesis of fused bicyclic systems, such as imidazopyridines, often commences from aminopyridine derivatives. nih.govnih.gov For instance, the widely used Tchichibabin reaction for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone.
While direct examples of this compound in such reactions are not extensively documented in readily available literature, the underlying principle of using aminopyridines is fundamental to heterocyclic chemistry. The acetamido group can serve as a directing group or be hydrolyzed to the parent amine, which can then undergo cyclization to form new heterocyclic rings. For example, processes for producing imidazopyridine derivatives can involve the amidation, N-alkylation, and subsequent reductive cyclization of substituted 2-amino-3-nitropyridine (B1266227) derivatives. google.com Furthermore, pyridinium (B92312) salts, which can be formed from pyridine (B92270) derivatives, are known to be versatile intermediates in 1,3-dipolar cycloaddition reactions to generate a wide array of biologically active heterocycles. researchgate.net
Building Block for Complex Pharmaceutical Scaffolds
The N-pyridylacetamide moiety is a recognized structural motif in medicinal chemistry, serving as a scaffold for the development of complex pharmaceutical agents. Quinazoline and quinoline (B57606) derivatives, which are structurally significant in the development of anticancer, antimicrobial, and anti-inflammatory drugs, are nitrogen-containing heterocyclic compounds whose synthesis can be approached from pyridine-based precursors. cymitquimica.com
The utility of the N-pyridylacetamide framework is evident in the synthesis of various biologically active molecules. For example, N-(pyridin-3-yl) substituted [phenylsulphonamido] acetamide derivatives have been synthesized and evaluated for their biological activities. In these structures, the 3-aminopyridine (B143674) component serves as a key building block.
Moreover, the broader class of N-arylacetamide derivatives, which includes this compound, is integral to the development of novel therapeutics. For instance, heterocyclidene-N-(aryl)acetamide derivatives have been investigated as potent transient receptor potential vanilloid type 1 (TRPV1) receptor antagonists, which are of interest for treating pain. The synthesis of imidazo[4,5-b]pyridine derivatives, used as angiotensin II receptor antagonists, also highlights the importance of the substituted aminopyridine core in constructing complex, multi-ring systems with significant therapeutic potential. google.com These examples underscore the value of the N-(pyridin-3-yl)acetamide skeleton as a foundational element for assembling larger, pharmacologically active molecules.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the N-(6-methylpyridin-3-yl)acetamide Scaffold
Research into this compound and its analogs has been particularly prominent in the development of antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). These receptors are implicated in a variety of neurological and psychiatric disorders. Systematic modifications of the parent scaffold have been undertaken to probe the chemical space and understand the impact of various substituents on biological activity.
In a notable study, the this compound core was used as a replacement for the alkyne linker present in the well-known mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine). While initial findings indicated that this amide substitution led to a decrease in potency compared to the parent alkyne compounds, it opened a new avenue for developing structurally diverse mGluR5 antagonists. nih.gov
Subsequent research focused on introducing a variety of substituents onto the aryl ring of the acetamide (B32628) portion. The goal was to identify functional groups that could enhance the binding affinity for the mGluR5 receptor. The following table summarizes the impact of these modifications:
Table 1: SAR of N-(6-methylpyridin-3-yl)-2-arylacetamides as mGluR5 Antagonists
| Compound | Aryl Substituent (R) | mGluR5 Binding Affinity (Ki, nM) |
|---|---|---|
| 1 | Phenyl | >10,000 |
| 2 | 3-Chlorophenyl | 1,800 |
| 3 | 3-Fluorophenyl | 3,300 |
| 4 | 3-Bromophenyl | 1,200 |
| 5 | 3-Iodophenyl | 700 |
| 6 | 3,5-Dichlorophenyl | 55 |
| 7 | 3,5-Difluorophenyl | 56 |
The data clearly indicates that substitution on the phenyl ring is crucial for activity. Unsubstituted N-(6-methylpyridin-3-yl)-2-phenylacetamide was found to be largely inactive. However, the introduction of a halogen at the 3-position of the phenyl ring led to a significant increase in binding affinity. The potency generally increased with the size of the halogen, with the iodo-substituted analog exhibiting the highest affinity among the mono-substituted compounds. A dramatic enhancement in potency was observed with di-substitution at the 3 and 5 positions of the phenyl ring, with both the dichloro and difluoro analogs showing potent mGluR5 antagonism. nih.gov
Further modifications explored the impact of the methyl group on the pyridine (B92270) ring. While detailed public data on the systematic removal or repositioning of this specific methyl group in the context of the acetamide series is limited, studies on related pyridine-containing ligands have shown that such modifications can significantly influence binding affinity and selectivity. nih.gov
Correlating Structural Features with Biological Activities and Selectivity
The SAR data for this compound derivatives has been instrumental in correlating specific structural features with their biological activity, particularly as mGluR5 antagonists. The key takeaways from these studies are:
The Amide Linker: Replacing the alkyne in MPEP-like compounds with an amide linker generally reduces potency. However, it provides a scaffold with different physicochemical properties that can be optimized. The amide bond's hydrogen bonding capabilities and conformational flexibility play a critical role in receptor interaction. nih.gov
Aryl Ring Substitution: The nature and position of substituents on the aryl ring of the acetamide moiety are primary determinants of potency. Lipophilic and electron-withdrawing groups, such as halogens, at the 3- and 3,5-positions of the phenyl ring are highly favorable for mGluR5 binding. This suggests the presence of a corresponding hydrophobic pocket in the receptor's binding site. The significant jump in potency with 3,5-disubstitution points towards a specific and well-defined binding region that can accommodate this substitution pattern. nih.gov
The 6-methylpyridine Moiety: The 6-methylpyridin-3-yl group is a crucial component for the activity of these compounds. The pyridine nitrogen is likely involved in a key hydrogen bonding interaction within the receptor. The methyl group at the 6-position may contribute to binding through hydrophobic interactions or by influencing the electronic properties and conformation of the pyridine ring. nih.govresearchgate.net
In terms of selectivity, while the primary focus has been on mGluR5, the development of allosteric modulators for metabotropic glutamate receptors often involves screening against other mGluR subtypes to ensure specificity. The structural modifications that enhance mGluR5 potency can sometimes lead to off-target effects. Therefore, maintaining a balance between high affinity for the primary target and minimal activity at other receptors is a key challenge in the optimization process. For instance, some allosteric modulators of mGluR5 have been found to interact with other receptors, including other mGlu subtypes. nih.gov The selectivity profile of the this compound series would depend on the specific substitutions made.
Elucidation of Molecular Determinants for Target Binding and Efficacy
The elucidation of the molecular determinants for the binding of this compound derivatives to their target, primarily the mGluR5 receptor, has been approached through a combination of SAR data and molecular modeling studies. Although a crystal structure of this compound bound to mGluR5 is not publicly available, homology models of the receptor based on related structures have provided valuable insights.
Molecular modeling of similar mGluR5 antagonists suggests that these allosteric modulators bind within the transmembrane domain of the receptor. researchgate.net For the this compound series, the following interactions are proposed based on the available data:
Pyridine Nitrogen Interaction: The nitrogen atom of the pyridine ring is predicted to form a crucial hydrogen bond with a specific amino acid residue within the binding pocket. This interaction is a common feature for many mGluR5 allosteric modulators. researchgate.net
Hydrophobic Interactions: The 6-methyl group on the pyridine ring and, more significantly, the substituted phenyl ring of the acetamide moiety are thought to engage in hydrophobic interactions with non-polar residues in the binding site. The enhanced potency observed with lipophilic substituents on the phenyl ring strongly supports this hypothesis. nih.gov
Amide Group Orientation: The conformation of the acetamide linker is critical for positioning the pyridine and aryl moieties correctly within the binding pocket. The amide group itself may form additional hydrogen bonds with the receptor, further stabilizing the ligand-receptor complex.
The efficacy of these compounds as antagonists is a result of their ability to bind to the allosteric site and induce a conformational change in the receptor that prevents its activation by the endogenous ligand, glutamate. The specific structural features of the this compound derivatives determine the precise nature of this conformational change and, consequently, the degree of antagonism.
Emerging Applications and Future Research Directions
Development of Novel Chemical Probes and Diagnostic Tools
Chemical probes are small molecules that are used to study and manipulate biological systems. The development of selective and potent chemical probes is crucial for understanding disease mechanisms and for drug discovery. The N-(pyridin-3-yl)acetamide scaffold has been identified as a promising starting point for the design of kinase inhibitors, which are a major class of therapeutic agents. researchgate.net
The structure of N-(6-methylpyridin-3-yl)acetamide, with its modifiable pyridine (B92270) and acetamide (B32628) moieties, offers a versatile platform for the synthesis of a library of derivatives. These derivatives could be screened against various biological targets to identify new chemical probes. For example, the methyl group on the pyridine ring could be functionalized to introduce different chemical groups that could interact with specific amino acid residues in a protein's binding site. Furthermore, the acetamide nitrogen could be substituted with different alkyl or aryl groups to explore the structure-activity relationship (SAR). Such studies could lead to the discovery of novel probes for a range of biological targets, potentially leading to new diagnostic tools or therapeutic leads.
Advanced Reaction Mechanism Studies
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for its efficient utilization. The N-acetylation of aminopyridines is a fundamental reaction in organic chemistry, and studies have investigated the factors influencing this transformation, such as the role of catalysts and the electronic nature of the pyridine ring. sci-hub.stresearchgate.net
Advanced studies could employ computational methods, such as Density Functional Theory (DFT), to model the reaction pathways for the synthesis of this compound and its derivatives. tandfonline.com Such theoretical investigations can provide valuable insights into the transition states and intermediates involved, helping to optimize reaction conditions and improve yields. Furthermore, mechanistic studies of the reactions of this compound itself, for instance, its behavior in cross-coupling reactions or its reactivity towards electrophilic or nucleophilic attack, would expand its synthetic utility. A deeper understanding of its reactivity profile will enable chemists to design more efficient and innovative synthetic routes to novel functional molecules.
Q & A
Q. What formats are recommended for presenting physicochemical and spectroscopic data of this compound in publications?
- Answer : Tabulate key data (melting point, λmax, logP) alongside spectral assignments (NMR shifts, IR peaks). Include high-resolution MS spectra and crystallographic data (if available). For reproducibility, provide detailed synthetic protocols and instrument parameters (e.g., HPLC gradients, NMR pulse sequences) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
